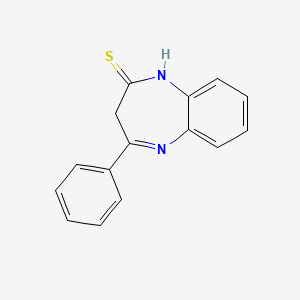

2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl-

Description

2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl- is a benzodiazepine derivative characterized by a thione (C=S) group at position 2 and a phenyl substituent at position 4. This structural motif distinguishes it from classical benzodiazepines like diazepam, which feature a ketone (C=O) at position 5. The 4-phenyl substituent may influence lipophilicity, affecting blood-brain barrier penetration and receptor binding affinity .

Properties

IUPAC Name |

4-phenyl-1,3-dihydro-1,5-benzodiazepine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c18-15-10-14(11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJFEZPRBYYKHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=CC=CC=C2NC1=S)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194023 | |

| Record name | 2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41054-45-9 | |

| Record name | 2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041054459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl- typically involves the reaction of appropriate benzodiazepine precursors with sulfur-containing reagents. One common method involves the reaction of 1,3-dihydro-4-phenyl-2H-1,5-benzodiazepine-2-one with phosphorus pentasulfide (P2S5) under reflux conditions to replace the oxygen atom with a sulfur atom, forming the thione derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

S-Methylation with DMFDMA

Reaction Conditions :

-

Reagents : N,N-Dimethylformamide dimethylacetal (DMFDMA)

-

Solvent : Anhydrous toluene

-

Temperature : Reflux (~110°C)

-

Time : 10 minutes (initial step) → 2 hours (cyclization)

Mechanism and Products :

-

Initial S-methylation occurs at the thione sulfur, forming the methylthio-iminoether intermediate (5) .

-

Prolonged heating induces cyclization, yielding 7-methylthiobenzopyrano[4,3-c] -benzodiazepine (7) (5% yield) alongside the intermediate (6) (60% yield) (Scheme 2, ).

Key Spectral Data for Intermediate 5 :

Hydrazinolysis and Ring Contraction

Reaction Conditions :

-

Reagents : Hydrazine hydrate

-

Solvent : Ethanol

-

Temperature : Room temperature

-

Time : 2 hours

Outcome :

-

The thiolactam undergoes ring contraction, forming 5-(2-aminophenylamino)-3-(2-hydroxyphenyl)-1H-pyrazole (9) .

-

Structure confirmation via NOESY revealed spatial proximity between pyrazole H-4 and aromatic H-6'' of the aminophenyl group (Scheme 4, ).

Key Spectral Data for Product 9 :

[3+3] Cyclization with Methacryloyl Chloride

Reaction Conditions :

-

Reagents : Methacryloyl chloride

-

Solvent : Acetone

-

Temperature : Room temperature

-

Catalyst : None

Product :

-

Forms 2-methyl-6-phenyl-2,3-dihydro-1H- thiazino[3,2-a]-1,5-benzodiazepin-1-one (TBD) via a [3+3] cycloaddition mechanism (Scheme 1, ).

Structural Confirmation :

Electrophilic Substitution Reactions

The compound’s aromatic ring and sulfur center participate in electrophilic reactions:

Theoretical and Applied Studies

Scientific Research Applications

2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl- has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of various benzodiazepine derivatives with potential pharmacological activities.

Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl- involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The thione group may also contribute to its unique binding affinity and selectivity for certain receptor subtypes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl- and related benzodiazepine derivatives:

Table 1. Structural and Functional Comparison

Key Findings:

Thione vs. Ketone Substituents : The thione group in the target compound likely alters electronic distribution, reducing polarity compared to ketone-containing analogs like diazepam. This could enhance membrane permeability but decrease aqueous solubility .

Biological Activity : While classical benzodiazepines act via GABA_A receptor modulation, the thione derivative’s receptor binding affinity remains uncharacterized. Structural analogs with thione groups, however, show niche applications in experimental therapeutics (e.g., antipsychotic impurities) .

Metabolic Stability : Sulfur’s resistance to oxidative metabolism may prolong the half-life of the thione derivative compared to ketone-based benzodiazepines, though this requires empirical validation .

Biological Activity

2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl- is a heterocyclic compound belonging to the benzodiazepine class. This compound is notable for its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. Its unique thione group and structural arrangement may contribute to its pharmacological profile, which includes potential anxiolytic, sedative, and anticonvulsant effects.

- Molecular Formula : C16H14N2S

- Molecular Weight : 266.367 g/mol

- CAS Number : 58112-92-8

Antimicrobial Activity

Research indicates that 2H-1,5-benzodiazepine-2-thione exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anticancer Potential

The compound has shown promise in anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways. For instance, it may interact with receptors or enzymes involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 2H-1,5-benzodiazepine-2-thione is crucial for elucidating its biological effects. Modifications to the benzodiazepine core can significantly impact its pharmacological properties:

| Modification | Effect on Activity |

|---|---|

| Substitution at position 4 with phenyl | Enhances binding affinity to target receptors |

| Thione group presence | May enhance antimicrobial and anticancer activities |

Case Studies

- Antimicrobial Efficacy : A study evaluating the antibacterial activity of various benzodiazepine derivatives found that 2H-1,5-benzodiazepine-2-thione exhibited superior activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.

- Anticancer Mechanism : In a recent investigation involving human cancer cell lines, treatment with 2H-1,5-benzodiazepine-2-thione resulted in a significant decrease in cell viability, attributed to the induction of apoptosis as confirmed by flow cytometry analysis.

The biological activity of 2H-1,5-benzodiazepine-2-thione is hypothesized to involve:

- Receptor Modulation : Binding to GABA receptors, similar to traditional benzodiazepines, which may lead to anxiolytic and sedative effects.

- Enzyme Inhibition : Targeting specific enzymes involved in cellular metabolism or signaling pathways relevant to cancer progression.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2H-1,5-benzodiazepine-2-thione derivatives, and what methodological considerations are critical for yield optimization?

- Methodological Answer : The synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with ketones or aldehydes under acidic or solvent-free conditions. For example, chloroacetic acid has been used as a catalyst under solvent-free conditions to synthesize 2,3-dihydro-1H-1,5-benzodiazepines with high efficiency . Key considerations include:

- Catalyst selection (e.g., protic acids vs. Lewis acids).

- Solvent-free vs. solvent-mediated conditions to reduce side reactions.

- Temperature control (reflux conditions vs. room temperature).

- Data Reference : A study achieved >85% yield using chloroacetic acid at 80°C under solvent-free conditions .

Q. How can structural characterization of 2H-1,5-benzodiazepine-2-thione derivatives be performed to confirm molecular conformation and purity?

- Methodological Answer : Multi-modal analytical techniques are essential:

- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, angles, and dihedral angles (e.g., a study reported mean C–C bond length = 0.006 Å and R factor = 0.058 for a related benzothiazepine derivative) .

- NMR spectroscopy : H and C NMR distinguish thione tautomers and substituent positions.

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- Data Reference : SC-XRD confirmed the non-planar conformation of the benzodiazepine ring in 2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol .

Q. What pharmacological screening approaches are used to evaluate the bioactivity of 2H-1,5-benzodiazepine-2-thione derivatives?

- Methodological Answer : Initial screening often focuses on receptor-binding assays and cytotoxicity studies:

- In vitro receptor-binding assays : Target GABA receptors due to structural similarity to classical benzodiazepines.

- Cytotoxicity profiling : Use MTT assays on cell lines (e.g., HepG2, MCF-7) to assess therapeutic windows.

- Data Reference : 4-Phenyl-1,5-benzodiazepin-2-one derivatives were tested for surfactant-like properties to enhance drug delivery, showing reduced cytotoxicity in vitro .

Advanced Research Questions

Q. How can synthetic methodologies be optimized to address low yields in N-alkylated 2H-1,5-benzodiazepine-2-thione derivatives?

- Methodological Answer : Challenges arise from steric hindrance during alkylation. Strategies include:

- Phase-transfer catalysis : Enhances reactivity of bulky alkyl halides (e.g., 1-bromododecane) .

- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity.

- Protecting group strategies : Use acetyl or benzyl groups to stabilize intermediates.

- Data Reference : Alkylation with 1-bromooctane achieved 72% yield using phase-transfer catalysis in DMF .

Q. What computational tools are effective for predicting the pharmacological activity of novel 2H-1,5-benzodiazepine-2-thione analogs?

- Methodological Answer : Hybrid quantum mechanics/molecular mechanics (QM/MM) and molecular docking are critical:

- Docking studies : Map interactions with GABA receptor subunits (e.g., α1/γ2 interfaces).

- QSAR models : Relate substituent electronic properties (e.g., Hammett constants) to bioactivity.

- Data Reference : A QSAR model for 4-phenyl-1,5-benzodiazepin-2-one derivatives correlated lipophilicity (logP) with enhanced membrane permeability .

Q. How can contradictions in pharmacological data between in vitro and in vivo studies be resolved for this compound class?

- Methodological Answer : Discrepancies often stem from metabolic stability or bioavailability. Approaches include:

- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites.

- Pharmacokinetic modeling : Integrate data from microsomal stability assays and plasma protein binding studies.

- Data Reference : A study on 5-formyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepinones identified rapid hepatic clearance as a key limitation in vivo .

Q. What strategies mitigate crystallographic disorder in X-ray structures of 2H-1,5-benzodiazepine-2-thione derivatives?

- Methodological Answer : Techniques to improve crystal quality:

- Solvent recrystallization : Use mixed solvents (e.g., ethanol/water) to enhance lattice packing.

- Temperature-controlled crystallization : Slow cooling from saturated solutions.

- Data Reference : SC-XRD of 2-(3,4-dimethoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine resolved disorder by refining anisotropic displacement parameters .

Tables of Key Data

Table 1 : Synthetic Yields for Selected Derivatives

| Derivative | Catalyst/Conditions | Yield (%) | Reference ID |

|---|---|---|---|

| 4-Phenyl-1,5-benzodiazepin-2-one | Chloroacetic acid, solvent-free | 85 | |

| N-Dodecyl derivative | Phase-transfer catalysis | 72 |

Table 2 : Pharmacological Parameters for 4-Phenyl Derivatives

| Property | Value | Method | Reference ID |

|---|---|---|---|

| logP (lipophilicity) | 3.2 ± 0.1 | QSAR modeling | |

| IC (HepG2) | >100 μM | MTT assay |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.